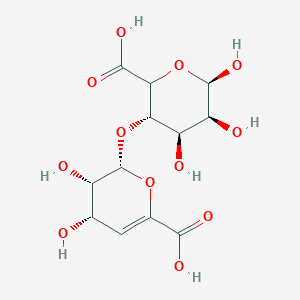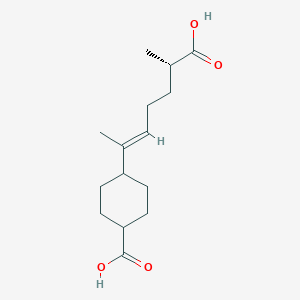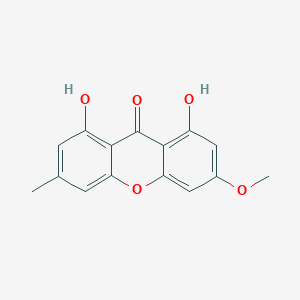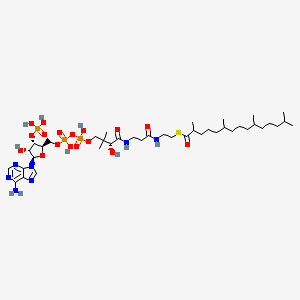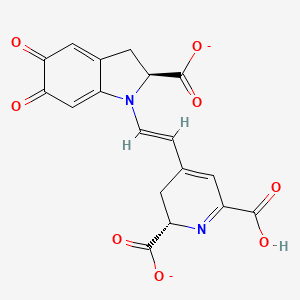
Betanidin quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betanidin quinone(2-) is an organic molecular entity.
Aplicaciones Científicas De Investigación
Oxidative Properties and Stability
Enzymatic Oxidation Studies : Betanidin exhibits high antioxidant activity, which has been studied through enzymatic oxidation processes. The oxidation of Betanidin and Betanin leads to various derivatives that display different stabilities at varying pH levels. These studies shed light on the structural properties and oxidation mechanisms of Betanidin (Wybraniec & Michałowski, 2011).
Interaction with Tyrosinase : Research has shown that Betanidin is a substrate for tyrosinase, an enzyme crucial in betalains biosynthesis. The tyrosinase-mediated oxidation of Betanidin, characterized by various analytical methods, provides insights into the stability and behavior of this compound under different conditions (Gandía-Herrero, Escribano, & García-Carmona, 2007).
Antioxidant Activity
Electrochemical Study : The antioxidant properties of Betanidin have been explored through electrochemical studies. The low oxidation potential of Betanidin confirms its strong reduction properties, highlighting its potential as a potent antioxidant (Wybraniec et al., 2011).
Computational Analysis of Oxidation Path : A comprehensive study using computational methods analyzed the oxidation mechanism of Betanidin. This research provides valuable insights into how Betanidin's properties are influenced by pH and other physicochemical conditions (Gavilán-Arriazu & Rodriguez, 2022).
Interaction with Other Compounds
Conjugation Studies : Research on the formation of glutathionic conjugates with quinonoid forms of Betanidin offers insights into its potential chemical interactions and the formation of new molecules with modified properties (Kumorkiewicz et al., 2018).
Oxidation by ABTS Radicals : The impact of ABTS radicals on Betanidin oxidation has been studied, providing further understanding of its antioxidant activity and reaction pathways (Starzak, Skopińska, & Wybraniec, 2012).
Formation of Novel Conjugates : Investigations into the formation of novel low-weight sulfhydryl conjugates of oxidized Betanidin pigments reveal the compound's ability to form adducts with different efficiencies, suggesting potential applications in creating molecules with altered chemical and biological properties (Kumorkiewicz-Jamro, Popenda, & Wybraniec, 2020).
Propiedades
Nombre del producto |
Betanidin quinone |
|---|---|
Fórmula molecular |
C18H12N2O8-2 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
(2S)-1-[(E)-2-[(2S)-6-carboxy-2-carboxylato-2,3-dihydropyridin-4-yl]ethenyl]-5,6-dioxo-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C18H14N2O8/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26/h1-3,6-7,11,13H,4-5H2,(H,23,24)(H,25,26)(H,27,28)/p-2/b2-1+/t11-,13-/m0/s1 |
Clave InChI |
WAVPHGICHZOYMQ-WODDMCJRSA-L |
SMILES isomérico |
C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=O)C(=O)C=C32)C(=O)[O-])C(=O)O)C(=O)[O-] |
SMILES canónico |
C1C(N=C(C=C1C=CN2C(CC3=CC(=O)C(=O)C=C32)C(=O)[O-])C(=O)O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



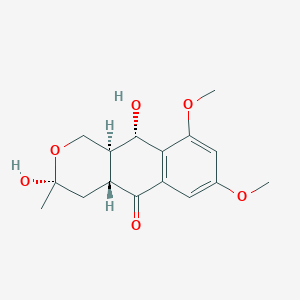

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)

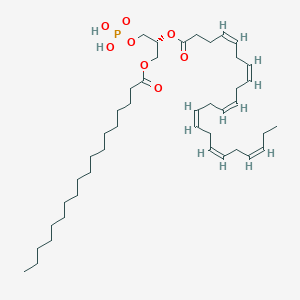
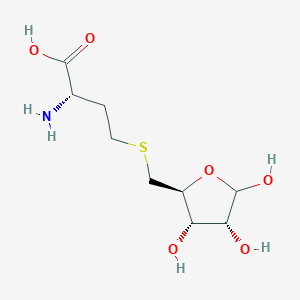
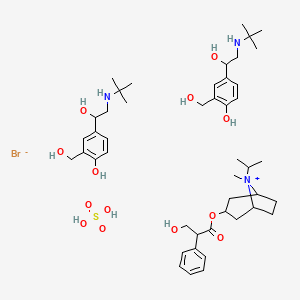
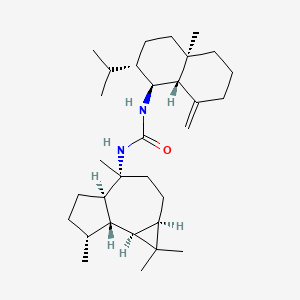
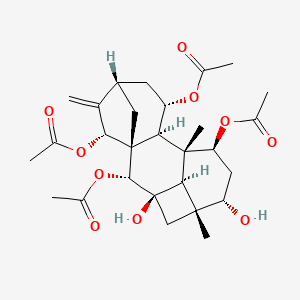
![N-((4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1264437.png)
